Cas no 2104893-12-9 (methyl 3-(2-hydroxy-4-methylphenyl)-3-oxopropanoate)
methyl 3-(2-hydroxy-4-methylphenyl)-3-oxopropanoate Chemical and Physical Properties
Names and Identifiers
-
- methyl 3-(2-hydroxy-4-methylphenyl)-3-oxopropanoate
- EN300-1797446
- 2104893-12-9
-
- Inchi: 1S/C11H12O4/c1-7-3-4-8(9(12)5-7)10(13)6-11(14)15-2/h3-5,12H,6H2,1-2H3
- InChI Key: BEHWTMISTSSFAN-UHFFFAOYSA-N
- SMILES: OC1C=C(C)C=CC=1C(CC(=O)OC)=O
Computed Properties
- Exact Mass: 208.07355886g/mol
- Monoisotopic Mass: 208.07355886g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 249
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 63.6Ų
methyl 3-(2-hydroxy-4-methylphenyl)-3-oxopropanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1797446-1g |
methyl 3-(2-hydroxy-4-methylphenyl)-3-oxopropanoate |
2104893-12-9 | 1g |
$884.0 | 2023-09-19 | ||
| Enamine | EN300-1797446-5g |
methyl 3-(2-hydroxy-4-methylphenyl)-3-oxopropanoate |
2104893-12-9 | 5g |
$2566.0 | 2023-09-19 | ||
| Enamine | EN300-1797446-10g |
methyl 3-(2-hydroxy-4-methylphenyl)-3-oxopropanoate |
2104893-12-9 | 10g |
$3807.0 | 2023-09-19 | ||
| Enamine | EN300-1797446-0.05g |
methyl 3-(2-hydroxy-4-methylphenyl)-3-oxopropanoate |
2104893-12-9 | 0.05g |
$744.0 | 2023-09-19 | ||
| Enamine | EN300-1797446-0.1g |
methyl 3-(2-hydroxy-4-methylphenyl)-3-oxopropanoate |
2104893-12-9 | 0.1g |
$779.0 | 2023-09-19 | ||
| Enamine | EN300-1797446-0.25g |
methyl 3-(2-hydroxy-4-methylphenyl)-3-oxopropanoate |
2104893-12-9 | 0.25g |
$814.0 | 2023-09-19 | ||
| Enamine | EN300-1797446-0.5g |
methyl 3-(2-hydroxy-4-methylphenyl)-3-oxopropanoate |
2104893-12-9 | 0.5g |
$849.0 | 2023-09-19 | ||
| Enamine | EN300-1797446-1.0g |
methyl 3-(2-hydroxy-4-methylphenyl)-3-oxopropanoate |
2104893-12-9 | 1g |
$884.0 | 2023-05-23 | ||
| Enamine | EN300-1797446-2.5g |
methyl 3-(2-hydroxy-4-methylphenyl)-3-oxopropanoate |
2104893-12-9 | 2.5g |
$1735.0 | 2023-09-19 | ||
| Enamine | EN300-1797446-5.0g |
methyl 3-(2-hydroxy-4-methylphenyl)-3-oxopropanoate |
2104893-12-9 | 5g |
$2566.0 | 2023-05-23 |
methyl 3-(2-hydroxy-4-methylphenyl)-3-oxopropanoate Related Literature
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
-
Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
-
José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
Additional information on methyl 3-(2-hydroxy-4-methylphenyl)-3-oxopropanoate
Introduction to Methyl 3-(2-hydroxy-4-methylphenyl)-3-oxopropanoate (CAS No. 2104893-12-9)
Methyl 3-(2-hydroxy-4-methylphenyl)-3-oxopropanoate, identified by its CAS number 2104893-12-9, is a compound of significant interest in the field of chemical and pharmaceutical research. This compound, featuring a unique structural arrangement of functional groups, has garnered attention due to its potential applications in various biochemical pathways and therapeutic interventions.
The molecular structure of methyl 3-(2-hydroxy-4-methylphenyl)-3-oxopropanoate consists of a phenyl ring substituted with a hydroxyl group at the 2-position and a methyl group at the 4-position, coupled with an ester group linked to a β-keto acid moiety. This configuration suggests a high degree of reactivity, making it a valuable candidate for further investigation in synthetic chemistry and drug development.
In recent years, there has been growing interest in the exploration of novel compounds that can modulate biological pathways associated with inflammation, oxidative stress, and metabolic disorders. The presence of both hydroxyl and ester functional groups in methyl 3-(2-hydroxy-4-methylphenyl)-3-oxopropanoate positions it as a potential candidate for such applications. For instance, the hydroxyl group can participate in hydrogen bonding interactions, while the ester group can undergo various chemical transformations, including hydrolysis and condensation reactions, which are crucial in the synthesis of more complex molecules.
One of the most compelling aspects of methyl 3-(2-hydroxy-4-methylphenyl)-3-oxopropanoate is its structural similarity to certain natural products known for their bioactivity. Studies have shown that compounds with similar phenolic and ester functionalities often exhibit significant pharmacological properties. For example, derivatives of resveratrol, a well-known polyphenol with antioxidant properties, have been investigated for their potential role in anti-inflammatory and anti-cancer therapies. The compound methyl 3-(2-hydroxy-4-methylphenyl)-3-oxopropanoate shares some structural features with these natural products, suggesting that it may also possess similar bioactivities.
Recent research has begun to explore the pharmacokinetic properties of methyl 3-(2-hydroxy-4-methylphenyl)-3-oxopropanoate. Preliminary studies indicate that this compound exhibits good solubility in both water and organic solvents, which is advantageous for formulating it into various dosage forms. Additionally, its stability under different storage conditions makes it a practical candidate for further development. These characteristics are crucial for ensuring that the compound remains effective throughout its shelf life and can be easily administered to patients.
The synthesis of methyl 3-(2-hydroxy-4-methylphenyl)-3-oxopropanoate involves multiple steps that require careful optimization to ensure high yield and purity. The key steps include the condensation of appropriate precursors followed by functional group transformations such as esterification and hydroxyl group introduction. Advanced synthetic techniques, such as catalytic hydrogenation and enzymatic reactions, have been employed to improve the efficiency and selectivity of these reactions.
In terms of biological activity, methyl 3-(2-hydroxy-4-methylphenyl)-3-oxopropanoate has shown promise in preliminary in vitro assays. Studies have demonstrated its ability to inhibit certain enzymes involved in inflammatory pathways, such as COX-2 and LOX. These findings are particularly intriguing given the widespread use of nonsteroidal anti-inflammatory drugs (NSAIDs) that target similar pathways. The unique structure of methyl 3-(2-hydroxy-4-methylphenyl)-3-oxopropanoate may allow it to interact with these enzymes in a novel manner, potentially leading to fewer side effects compared to existing treatments.
The potential therapeutic applications of methyl 3-(2-hydroxy-4-methylphenyl)-3-oxopropanoate extend beyond inflammation management. Research is ongoing to investigate its effects on metabolic disorders, such as diabetes and obesity. The compound's ability to modulate key enzymes and receptors involved in glucose metabolism suggests that it could be used to improve insulin sensitivity and reduce blood sugar levels. Additionally, its antioxidant properties may help protect against oxidative stress-related damage associated with these conditions.
In conclusion, methyl 3-(2-hydroxy-4-methylphenyl)-3-oxopropanoate (CAS No. 2104893-12-9) is a compound with significant potential in the realm of chemical biology and pharmaceutical development. Its unique structural features, combined with promising preliminary biological activity, make it an attractive candidate for further investigation. As research continues to uncover new therapeutic targets and mechanisms, compounds like this one are poised to play a crucial role in the development of next-generation treatments for various diseases.
2104893-12-9 (methyl 3-(2-hydroxy-4-methylphenyl)-3-oxopropanoate) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)